molecular formula C17H20N4O2S B2857539 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine CAS No. 1436374-93-4

2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine

Cat. No.: B2857539
CAS No.: 1436374-93-4
M. Wt: 344.43
InChI Key: HMZQMMALYMVQEG-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine is a complex organic compound with a molecular formula of C17H20N4O2S and a molecular weight of 344.43 g/mol. This compound features a pyrimidine ring substituted with a methyl group and a piperazine ring linked to a phenylethenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is to react a suitable pyrimidine derivative with a phenylethenylsulfonyl chloride under basic conditions to introduce the sulfonyl group

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed for multi-step organic reactions. The process would need to be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : The phenylethenyl group can be oxidized to form phenylacetic acid derivatives.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

  • Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Phenylacetic acid derivatives.

  • Reduction: : Sulfides.

  • Substitution: : Substituted pyrimidines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique chemical structure may find use in materials science and as a chemical intermediate.

Mechanism of Action

The mechanism by which 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:

  • 2-Methyl-4-(piperazin-1-yl)pyrimidine: : Lacks the phenylethenylsulfonyl group.

  • 4-[(E)-2-phenylethenyl]sulfonylpiperazine: : Lacks the pyrimidine ring.

  • 2-Methyl-4-(4-sulfonylpiperazin-1-yl)pyrimidine: : Different substituent on the piperazine ring.

These compounds differ in their chemical structure and, consequently, their properties and applications. The presence of the phenylethenylsulfonyl group in this compound gives it unique characteristics that may be advantageous in certain applications.

Properties

IUPAC Name

2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-15-18-9-7-17(19-15)20-10-12-21(13-11-20)24(22,23)14-8-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZQMMALYMVQEG-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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